3-Amino-5-(3-nitrophenyl)benzoic acid
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Overview
Description
3-Amino-5-(3-nitrophenyl)benzoic acid is a chemical compound that belongs to the family of benzoic acids It is characterized by the presence of an amino group at the 3rd position and a nitrophenyl group at the 5th position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-nitrophenyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-Amino-5-phenylbenzoic acid, followed by the introduction of the nitro group at the desired position. This process typically requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and automated systems can help in maintaining precise reaction conditions, thereby improving the overall production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
3-Amino-5-(3-nitrophenyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The amino and nitro groups on the benzoic acid ring can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, thereby influencing their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-nitrobenzoic acid: Similar structure but lacks the nitrophenyl group.
3-Amino-5-bromobenzoic acid: Contains a bromine atom instead of a nitrophenyl group.
3-Amino-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a nitrophenyl group.
Uniqueness
3-Amino-5-(3-nitrophenyl)benzoic acid is unique due to the presence of both an amino group and a nitrophenyl group on the benzoic acid ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-amino-5-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(7-8)15(18)19/h1-7H,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTQYLOVPAXXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690045 |
Source
|
Record name | 5-Amino-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-62-6 |
Source
|
Record name | 5-Amino-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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